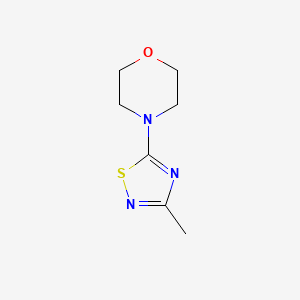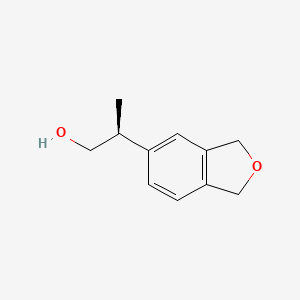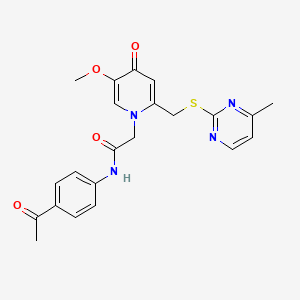![molecular formula C23H24N4O4S B3015639 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide CAS No. 894049-31-1](/img/structure/B3015639.png)
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cyclocondensation Reactions
- Thiazolo[3,2-b][1,2,4]triazoles can be synthesized through cyclocondensation reactions. For instance, the cyclocondensation of 3-amino-2-iminonaphtho[1,2-d]thiazole with oxalic acid derivatives has been explored, leading to various thiazolo[3,2-b][1,2,4]triazole compounds (Liu, Shih, & Hu, 1987).
Novel Compounds and Reactions
- Novel reactions involving thiazolo[3,2-b][1,2,4]triazolium N-phenacylides with dimethyl acetylenedicarboxylate have been reported, leading to new compounds with potential applications in organic synthesis (Iwamura et al., 1994).
Anticancer and Antirheumatic Potential
- Some thiazolo[3,2-b][1,2,4]triazoles have been evaluated for their disease-modifying antirheumatic drug (DMARD) potential and anticancer properties. Metabolites of certain derivatives have shown anti-inflammatory effects in preclinical models (Baba, Makino, Ohta, & Sohda, 1998).
Antioxidant Activities
- The protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver have been investigated, indicating potential therapeutic applications for oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).
Diastereoselective Synthesis
- Research on the diastereoselective synthesis of spiro compounds incorporating the thiazolo[3,2-b][1,2,4]triazole scaffold suggests applications in the development of novel organic molecules with specific stereochemical configurations (Zeng, Ren, Huang, Fu, & Li, 2018).
作用機序
Target of Action
Compounds with the1,2,4-triazole ring, a structural feature of this compound, have been reported to bind to the iron in the heme moiety of CYP-450 . This suggests that CYP-450 enzymes could be potential targets of this compound.
Mode of Action
It’s known that the nitrogen atoms of the 1,2,4-triazole ring in similar compounds bind to the iron in the heme moiety of cyp-450 . This interaction could inhibit the enzyme’s activity, leading to changes in the metabolism of various substances in the body.
Pharmacokinetics
Compounds with the 1,2,4-triazole ring are known to be effective in oral administration , suggesting good absorption and bioavailability
Result of Action
Compounds with the 1,2,4-triazole ring have been reported to exhibit diverse biological activities, including anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicidal, and g-quadruplex stabilizing activity . These effects could be a result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
特性
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-4-31-18-8-5-15(6-9-18)22(28)24-12-11-17-14-32-23-25-21(26-27(17)23)16-7-10-19(29-2)20(13-16)30-3/h5-10,13-14H,4,11-12H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWXYMFDVGEQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide](/img/structure/B3015559.png)
![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B3015561.png)


![6-Chloropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3015565.png)


![Methyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3015570.png)
![7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3015573.png)
![2-(3-fluorophenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B3015575.png)
![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B3015576.png)
